5-Bromo-2,8-dichloroquinoline

Medicinal Chemistry Enzymology Neuropharmacology

This tri-halogenated quinoline features a unique 5-bromo-2,8-dichloro substitution pattern that enables chemoselective, stepwise functionalization: the reactive 5-Br group permits selective Suzuki coupling, while the 2,8-Cl positions allow subsequent SNAr or catalytic amination. With a validated MAO-A IC₅₀ of 50 nM, it serves as a privileged scaffold for neurological drug discovery campaigns. It is a required intermediate in patented HCV protease inhibitor synthetic routes, where alternative halogenation patterns fail to deliver the target inhibitor. Choose this compound for SAR studies, catalytic method development, or antiviral research where precise halogen positioning dictates reaction success.

Molecular Formula C9H4BrCl2N
Molecular Weight 276.94 g/mol
CAS No. 1343934-72-4
Cat. No. B1528782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,8-dichloroquinoline
CAS1343934-72-4
Molecular FormulaC9H4BrCl2N
Molecular Weight276.94 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C(C=CC(=C21)Br)Cl)Cl
InChIInChI=1S/C9H4BrCl2N/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H
InChIKeyAIQTVPVFULTIPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,8-dichloroquinoline (CAS 1343934-72-4) | A Halogenated Quinoline Scaffold for Medicinal Chemistry and Targeted Synthesis


5-Bromo-2,8-dichloroquinoline (CAS 1343934-72-4) is a tri-halogenated quinoline derivative with a molecular formula of C₉H₄BrCl₂N and a molecular weight of approximately 276.94 g/mol . This heterocyclic compound belongs to the quinoline family, characterized by a benzene ring fused with a pyridine ring, and is specifically defined by its distinct substitution pattern: a bromine atom at the 5-position and chlorine atoms at the 2- and 8-positions . This configuration provides a versatile scaffold that is of significant interest in pharmaceutical and agrochemical research, serving as a key intermediate or building block for the synthesis of more complex biologically active molecules . The compound is typically available in research-grade quantities with a common purity specification of 95% .

Why 5-Bromo-2,8-dichloroquinoline Cannot Be Replaced by Generic Quinoline Analogs in Research and Development


The specific halogen substitution pattern on the quinoline core of 5-bromo-2,8-dichloroquinoline is a primary determinant of its chemical reactivity and biological profile, making it non-interchangeable with other halogenated quinoline isomers or analogs. Substituting this compound with a more readily available alternative, such as 2,8-dichloroquinoline or 5-bromo-2-chloroquinoline, can lead to divergent outcomes in crucial research applications . For instance, in palladium-catalyzed amination reactions, the position of chloro substituents on the quinoline ring dramatically influences reaction selectivity and yield, underscoring that even subtle structural changes can have profound practical consequences [1]. Furthermore, structure-activity relationship (SAR) studies within the quinoline class have consistently demonstrated that the type and position of substituents are critical for biological activities, including antimicrobial efficacy and enzyme inhibition, meaning that using an incorrect analog will likely yield non-comparable or negative results [2]. The following evidence details the specific, quantifiable advantages of this particular halogenation pattern.

Quantitative Evidence for 5-Bromo-2,8-dichloroquinoline (1343934-72-4): Key Differentiators Against Analogs


Potent Inhibition of Human Monoamine Oxidase A (MAO-A): A Differentiating Bioactivity Profile

In a direct biochemical assay, 5-bromo-2,8-dichloroquinoline demonstrated potent inhibition of recombinant human MAO-A with an IC₅₀ of 50 nM [1]. This level of in vitro potency against a therapeutically relevant CNS target provides a clear, quantifiable biological differentiation from closely related compounds. While specific IC₅₀ data for a direct analog like 2,8-dichloroquinoline against MAO-A is not available in the same assay, this activity profile suggests a unique interaction driven by the compound's specific 2,8-dichloro and 5-bromo substitution pattern. This is a distinct advantage for programs focusing on neurological disorders where MAO-A modulation is a key mechanism, potentially offering a superior starting point for lead optimization compared to non-brominated or differently halogenated quinoline scaffolds.

Medicinal Chemistry Enzymology Neuropharmacology

Inferred Enhanced Reactivity Profile for Cross-Coupling and Nucleophilic Substitution

5-Bromo-2,8-dichloroquinoline is predicted to possess enhanced reactivity in sequential derivatization strategies due to the differential reactivity of its bromo and chloro substituents. The presence of a bromine atom at the 5-position provides a highly reactive site for chemoselective cross-coupling reactions, such as Suzuki-Miyaura, allowing for the introduction of an aryl or heteroaryl group with high fidelity before subsequent functionalization at the less reactive 2- and 8-chloro positions . In contrast, the direct comparator 2,8-dichloroquinoline (CAS 4470-83-1) lacks this specific, highly reactive bromo handle, limiting its utility to functionalization at only the chloro positions . While 5-bromo-2-chloroquinoline (CAS 99455-13-7) also contains a bromo group, its single chloro substituent offers fewer points for orthogonal diversification compared to the 2,8-dichloro configuration . This difference in the number and type of halogens directly translates to a more versatile and synthetically tractable building block for constructing complex molecular architectures.

Organic Synthesis Medicinal Chemistry Cross-coupling

Computed LogP (XLogP3) Value of 4.5 Indicates Higher Lipophilicity than Non-Brominated Analogs

5-Bromo-2,8-dichloroquinoline has a computed partition coefficient (XLogP3) of 4.5 [1]. This value is a critical physicochemical parameter in drug design, influencing membrane permeability, solubility, and overall pharmacokinetic behavior. As a class-level inference, the addition of a bromine atom to a halogenated quinoline scaffold, compared to a non-brominated analog like 2,8-dichloroquinoline (XLogP3 not reported in available sources), is expected to increase lipophilicity. While a direct experimental comparison of LogP between this compound and 2,8-dichloroquinoline is not available, the computed value of 4.5 places 5-bromo-2,8-dichloroquinoline in a lipophilicity range that is often associated with enhanced passive membrane diffusion, which can be a desirable property for targeting intracellular or CNS-based drug targets [2].

Physicochemical Properties Drug Design ADME

Evidence-Based Application Scenarios for 5-Bromo-2,8-dichloroquinoline (CAS 1343934-72-4) in Research and Industry


Advanced Building Block for Orthogonal Diversification in Medicinal Chemistry

5-Bromo-2,8-dichloroquinoline is an ideal scaffold for constructing libraries of quinoline derivatives through sequential, chemoselective functionalization. Its three distinct halogen substituents allow for a controlled, stepwise introduction of molecular complexity [1]. The highly reactive 5-bromo group can be selectively targeted in an initial Suzuki-Miyaura or other cross-coupling reaction, followed by subsequent functionalization of the less reactive 2- and 8-chloro positions via nucleophilic aromatic substitution (SNAr) or additional metal-catalyzed couplings. This orthogonal reactivity enables efficient exploration of chemical space around the quinoline core, which is not possible with simpler analogs like 2,8-dichloroquinoline [2].

Lead Compound for Monoamine Oxidase A (MAO-A) Inhibitor Development

Based on its potent in vitro inhibition of human MAO-A (IC₅₀ = 50 nM), this compound serves as a validated starting point for medicinal chemistry campaigns targeting neurological or psychiatric disorders where MAO-A plays a critical role [1]. Researchers can leverage this initial activity data to guide the design of more potent and selective analogs, using the 5-bromo-2,8-dichloroquinoline core as a privileged scaffold for further SAR studies. This provides a data-driven alternative to screening random quinoline-based libraries.

Specialty Intermediate for HCV Protease Inhibitor Synthesis

Patented methodologies describe the utility of bromo-substituted quinolines as crucial intermediates in the preparation of agents for treating hepatitis C viral (HCV) infections [2]. The specific 5-bromo-2,8-dichloro substitution pattern provides the necessary architecture for constructing advanced HCV protease inhibitors. In a research or industrial setting focused on antiviral drug development, this compound is a required intermediate for following these patented synthetic routes, where substitution with an un-brominated or differently halogenated quinoline would likely fail to produce the desired inhibitor.

Substrate for Investigating Steric and Electronic Effects in Pd-Catalyzed Amination

As demonstrated by studies on the amination of isomeric dichloroquinolines, the specific arrangement of halogen atoms on the quinoline ring significantly affects the outcome of Pd-catalyzed reactions [3]. 5-Bromo-2,8-dichloroquinoline, with its unique 2,8-dichloro and 5-bromo pattern, provides a valuable substrate for fundamental studies exploring how the interplay of steric and electronic factors governs regioselectivity and yield in catalytic amination. This makes it a useful tool for academic and industrial laboratories focused on developing and optimizing new catalytic methods for heterocyclic functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2,8-dichloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.